molecular formula C4H10BNO3 B14083061 Morpholin-2-ylboronic acid CAS No. 2225151-85-7

Morpholin-2-ylboronic acid

Cat. No.: B14083061
CAS No.: 2225151-85-7
M. Wt: 130.94 g/mol
InChI Key: QWBTXAJUCOPYBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morpholin-2-ylboronic acid is an organoboron compound that features a morpholine ring attached to a boronic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: Morpholin-2-ylboronic acid can be synthesized through several methods. One common approach involves the reaction of morpholine with boronic acid derivatives under controlled conditions. For instance, the reaction of morpholine with boronic esters in the presence of a catalyst can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: Morpholin-2-ylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various boronic esters, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of morpholin-2-ylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, such as enzyme inhibition and molecular recognition. The boronic acid group interacts with target molecules, forming stable complexes that can modulate biological activity or facilitate chemical transformations .

Comparison with Similar Compounds

  • Phenylboronic acid
  • Methylboronic acid
  • Vinylboronic acid
  • Pyridinylboronic acid

Comparison: Morpholin-2-ylboronic acid is unique due to its morpholine ring, which imparts distinct chemical properties and reactivity compared to other boronic acids. This structural feature enhances its solubility and stability, making it particularly useful in aqueous environments and biological systems .

Properties

CAS No.

2225151-85-7

Molecular Formula

C4H10BNO3

Molecular Weight

130.94 g/mol

IUPAC Name

morpholin-2-ylboronic acid

InChI

InChI=1S/C4H10BNO3/c7-5(8)4-3-6-1-2-9-4/h4,6-8H,1-3H2

InChI Key

QWBTXAJUCOPYBQ-UHFFFAOYSA-N

Canonical SMILES

B(C1CNCCO1)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.